Sodium 2-fluorobenzoate
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Overview
Description
Sodium 2-fluorobenzoate is an organic compound with the chemical formula C7H4FNaO2. It appears as a white crystalline powder and is soluble in water and organic solvents. This compound is widely used in the chemical and pharmaceutical industries as an important intermediate in organic synthesis .
Mechanism of Action
Target of Action
Sodium 2-fluorobenzoate primarily targets enzymes involved in the defluorination process . These enzymes, such as 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase/hydrolase, play a crucial role in the biodegradation of fluorinated compounds .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. In one mechanism, 2-fluorobenzoate reacts with molecular oxygen to form a cyclic peroxide intermediate, which is then reduced to catechol . This process involves a single molecule of oxygen supplying the two oxygen atoms of the catechol .
Biochemical Pathways
The defluorination of 2-fluorobenzoate initiates with substrate activation to yield 2-fluorobenzoyl-CoA, which is further converted to F-1,5-dienoyl-CoA isomers . The successive action of two hydroxylases would be expected to produce catechol derived from two separate molecules of oxygen .
Pharmacokinetics
Its lipophilicity, as indicated by Log Po/w values, suggests it may have good bioavailability .
Result of Action
The result of this compound’s action is the formation of catechol from 2-fluorobenzoate, which is achieved through a defluorination reaction proceeding through a cyclic peroxide intermediate . This process supports the biodegradation of fluorinated compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of specific microorganisms capable of enzymatic defluorination can impact the compound’s degradation . Additionally, the compound’s stability and action may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
Sodium 2-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It is known to be metabolized by certain bacterial strains, such as Pseudomonas species, which utilize it as a sole carbon source. The metabolism of this compound involves the defluorination of the compound, leading to the formation of catechol and 2-fluorocatechol . The enzymes involved in this process include hydroxylases, which catalyze the hydroxylation of the aromatic ring, and dehalogenases, which facilitate the removal of the fluorine atom. These interactions highlight the compound’s role in microbial degradation pathways and its potential use in bioremediation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific enzymes and biomolecules. The compound binds to hydroxylases and dehalogenases, which catalyze its conversion to catechol and 2-fluorocatechol. This process involves the formation of a cyclic peroxide intermediate, which is then reduced to catechol Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and metabolic flux
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound is metabolized by hydroxylases and dehalogenases, leading to the formation of catechol and 2-fluorocatechol These enzymes play a crucial role in the defluorination and hydroxylation of the compound, facilitating its conversion to less toxic metabolites
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodium 2-fluorobenzoate typically involves the following steps:
Dissolution of Benzoic Acid in Dilute Hydrofluoric Acid: Benzoic acid is dissolved in dilute hydrofluoric acid.
Addition of Sodium Chloride: Sodium chloride is added to the solution to produce 2-fluorobenzoic acid.
Neutralization Reaction: The 2-fluorobenzoic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, concentration, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of the fluorine atom, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation: Reagents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoates.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols and other reduced forms
Scientific Research Applications
Sodium 2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in enzymatic defluorination studies to understand the breakdown of fluorinated compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Fluorobenzoic Acid: An aromatic organic compound with similar properties but lacks the sodium ion.
4-Fluorobenzoate: Another fluorinated benzoate with the fluorine atom in a different position.
Uniqueness: Sodium 2-fluorobenzoate is unique due to its specific positioning of the fluorine atom and the presence of the sodium ion, which influences its solubility and reactivity. This makes it particularly useful in specific synthetic and research applications .
Properties
CAS No. |
490-97-1 |
---|---|
Molecular Formula |
C7H5FNaO2 |
Molecular Weight |
163.10 g/mol |
IUPAC Name |
sodium;2-fluorobenzoate |
InChI |
InChI=1S/C7H5FO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10); |
InChI Key |
YIZOXOUTDFWAOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])F.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)F.[Na] |
490-97-1 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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